4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure:
The compound features a piperidine core substituted with:
- A tert-butyl ester group at position 1.
- A methylamino group at position 4, linked to a 2-methylsulfanyl-pyrimidin-4-yl moiety.
Properties
IUPAC Name |
tert-butyl 4-[methyl-(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-7-12(8-11-20)19(4)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLBKDAQJDNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Scaffold Preparation
The tert-butyl 4-aminopiperidine-1-carboxylate intermediate is typically synthesized via:
-
Boc protection : Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often with a base like triethylamine.
-
Functionalization : Introduction of reactive groups (e.g., mesylate, tosylate) at the 4-position for subsequent coupling. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a common electrophilic intermediate.
Pyrimidine Ring Synthesis
2-Methylsulfanylpyrimidin-4-amine derivatives are prepared via:
-
Cyclocondensation : Thiourea with β-keto esters or malononitrile derivatives under acidic conditions.
-
Sulfur incorporation : Treatment of 4-chloropyrimidine with methanethiol or sodium thiomethoxide.
Coupling Methodologies
Nucleophilic Aromatic Substitution (SNAr)
Conditions :
-
Electrophile : 4-Chloro-2-methylsulfanylpyrimidine
-
Nucleophile : tert-Butyl 4-(methylamino)piperidine-1-carboxylate
-
Base : Cs₂CO₃ or K₂CO₃ in polar aprotic solvents (DMF, DMA) at 80–100°C.
Example :
Optimization :
Buchwald-Hartwig Amination
Catalytic system :
-
Pd catalyst : Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand : Xantphos or BINAP
Advantages :
-
Tolerates steric hindrance at the piperidine 4-position.
-
Enables coupling of less-activated pyrimidine halides.
Limitations :
-
Higher cost due to palladium catalysts.
-
Requires rigorous exclusion of moisture/oxygen.
Comparative Analysis of Key Procedures
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| SNAr (Cs₂CO₃/DMA) | 85°C, 18 h, N₂ atmosphere | 84 | >95% | |
| SNAr (K₂CO₃/EtOH-H₂O) | Reflux, 16.5 h | 60 | 92% | |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, 110°C, 24 h | 72 | 98% |
Critical observations :
-
Solvent polarity : DMA enhances reactivity in SNAr by stabilizing transition states.
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Base selection : Cs₂CO₃ improves solubility of intermediates compared to K₂CO₃.
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Catalyst loading : Pd-based systems require 2–5 mol% for optimal turnover.
Protective Group Strategy
The tert-butyl carbamate (Boc) group is indispensable for:
-
Amine protection : Prevents undesired N-alkylation during pyrimidine coupling.
-
Deprotection : Achieved with HCl/dioxane or TFA/CH₂Cl₂, yielding the free piperidine amine for downstream functionalization.
Stability data :
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A representative protocol from details:
-
Batch size : 1.44 kg of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.
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Coupling : 85°C, DMA, CsF (3 equiv), 12 h reaction time.
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Workup : Crystallization from ethanol/water (7:1) yields 81.5 kg (84%) of product.
Cost analysis :
Green Chemistry Considerations
-
Solvent substitution : Cyclopentyl methyl ether (CPME) tested as a safer alternative to DMA, but yields drop to 68%.
-
Catalyst recycling : Pd recovery via activated carbon adsorption achieves 89% efficiency.
Analytical Characterization
Key spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 3.95 (s, 3H, NCH₃), 4.75 (m, 1H, piperidine H), 7.24 (s, 1H, pyrimidine H).
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HRMS : m/z 339.1821 [M+H]⁺ (calc. 339.1819 for C₁₆H₂₇N₄O₂S).
Purity benchmarks :
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed cleavage under mild conditions. This reaction is critical for generating free carboxylic acid derivatives for further functionalization:
The tert-butyl group acts as a protective moiety, enabling selective deprotection without affecting the pyrimidine or methylsulfanyl groups. Kinetic studies indicate complete deprotection within 2–4 hours at room temperature .
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group participates in displacement reactions with nucleophiles, enabling pyrimidine ring functionalization:
The methylsulfanyl group’s reactivity aligns with pyrimidine chemistry precedents, where sulfur-based substituents enhance electrophilic aromatic substitution rates .
Amide Formation via Piperidine Amine
The secondary amine on the piperidine ring reacts with electrophiles to form sulfonamides or carbamates:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | Pyridine, 0°C → RT | 1-Methanesulfonyl-piperidine | 91% | |
| Benzoyl chloride | Triethylamine, DCM | 1-Benzoyl-piperidine | 84% |
Kinetic selectivity studies show preferential reaction at the piperidine nitrogen over the pyrimidine amino group due to steric hindrance .
Hydrolysis of the Pyrimidine Amino Group
Controlled hydrolysis of the methylamino-pyrimidine moiety enables generation of hydroxyl or primary amine derivatives:
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (6M), 100°C | Aqueous NaOH | 4-Hydroxy-pyrimidin-2-yl | 55% | |
| H₂, Pd/C (10%) | Ethanol, RT | 4-Amino-pyrimidin-2-yl | 63% |
The methylamino group demonstrates moderate stability under basic conditions but undergoes reductive cleavage under hydrogenation .
Ring-Opening Reactions of the Piperidine
While less common, the piperidine ring may undergo ring expansion under strong acidic conditions:
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), 120°C | H₂SO₄ | Azepane derivative (via Beckmann rearrangement) | 41% |
This pathway is non-trivial and typically requires harsh conditions, limiting synthetic utility .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Conditions | Stability Notes |
|---|---|---|---|
| Tert-butyl ester | Acid hydrolysis | TFA/DCM, RT | Stable to bases, nucleophiles |
| Methylsulfanyl group | Nucleophilic substitution | Polar aprotic solvents, 80°C | Sensitive to oxidizers |
| Piperidine amine | Acylation/sulfonylation | Pyridine or Et₃N, 0–25°C | Sterically hindered |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Initial studies suggest that compounds with similar structural features exhibit anti-cancer properties by inhibiting specific protein kinases involved in tumor growth. Research indicates that the piperidine and pyrimidine components may interact with various cellular pathways, potentially leading to the development of novel anticancer agents.
-
Protein Kinase Inhibition
- The compound's potential to inhibit protein kinases is significant for developing therapies targeting metabolic diseases and cancer. Protein kinases play crucial roles in cell signaling, and their dysregulation is often linked to various diseases.
-
Binding Affinity Studies
- Interaction studies have focused on the compound's binding affinity to various receptors and enzymes, suggesting it may serve as a lead compound for drug design targeting specific biological pathways.
Comparative Analysis with Related Compounds
The unique combination of a piperidine ring and a methylthio-substituted pyrimidine distinguishes this compound from others in its class. A comparative analysis reveals:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(trifluoromethyl)pyrimidin-4-amine | Contains trifluoromethyl group | GPR119 agonist | Different halogen substitution affects receptor interaction |
| 4-(3-(piperidinyl)phenyl)pyrimidine | Piperidine linked to phenyl | Anticancer activity | Lacks methylthio group, influencing solubility and activity |
| 2-Methylthio-pyrimidine derivatives | Similar pyrimidine base | Antimicrobial properties | Variations in substituents lead to diverse activities |
This table illustrates how 4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups, which may offer unique therapeutic benefits not fully explored in related compounds.
Case Studies
-
In Vitro Studies
- In vitro assays have demonstrated that this compound can effectively inhibit specific kinases associated with cancer cell proliferation. These findings suggest that further investigation into its mechanism of action could yield valuable insights for developing targeted therapies.
-
Drug Development Pipeline
- The compound has been included in the drug development pipeline as a candidate for further optimization. Its structural properties make it suitable for modifications aimed at enhancing potency and selectivity against target proteins involved in disease pathways.
Mechanism of Action
The mechanism by which 4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications on the Piperidine Ring
Table 1: Substituent Variations and Their Implications
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Hydrogen Bonding : The pyrimidine ring and tert-butyl ester in the target provide 8 hydrogen bond acceptors, which may improve binding to proteins compared to simpler analogs (e.g., with 4 acceptors).
Key Observations :
- Protection/Deprotection Strategies : The tert-butyl ester is a common protecting group across analogs (e.g., –3, 7), enabling selective modification of the piperidine nitrogen.
- Heterocyclic Diversity: Pyrimidine (target), pyrazole (), and pyrrolidinone () substituents highlight the versatility of piperidine-tert-butyl esters in generating structurally diverse libraries.
Biological Activity
4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known by its chemical formula C16H26N4O2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound possesses the following chemical properties:
- Molecular Weight : 342.46 g/mol
- Boiling Point : Approximately 469.7 °C (predicted)
- Density : 1.19 g/cm³ (predicted)
- pKa : 5.26 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and kinase inhibitor.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolidin-4-one derivatives, closely related to the target compound, have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .
Key Findings :
- Mechanism of Action : The compound may function as a multi-target enzyme inhibitor, affecting pathways critical to cancer cell survival.
- In vitro Studies : Preliminary studies suggest that this compound can inhibit the growth of specific cancer cell lines, although detailed IC50 values are yet to be published.
Kinase Inhibition
The compound's structural features suggest it may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell signaling pathways.
Example Case Study :
In a study examining small molecule kinase inhibitors, compounds structurally similar to 4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester demonstrated low nanomolar IC50 values against specific kinases involved in tumorigenesis .
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Multi-target enzyme inhibition | |
| Kinase inhibition | Direct binding to kinase active sites |
Research Findings
- Antitumor Efficacy : Compounds structurally related to the target have been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Selectivity and Potency : The selectivity profile of similar compounds indicates a potential for reduced side effects compared to traditional chemotherapeutics due to their targeted action .
- Pharmacokinetics and Toxicology : Further research is required to understand the pharmacokinetic properties and potential toxicological effects of this compound.
Q & A
What are the critical considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfanyl group introduction, and tert-butyl ester protection. Key steps include:
- Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives under reflux conditions (e.g., using ethanol/HCl) .
- Step 2 : Methylsulfanyl group introduction via reaction with methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Piperidine ring functionalization and tert-butyl carbamate protection using Boc anhydride in dichloromethane .
Optimization : Control reaction temperatures (e.g., 0–5°C for Boc protection) and use anhydrous solvents to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for >95% purity .
How do structural analogs of this compound differ in biological activity?
Structural variations in pyrimidine and piperidine substituents significantly alter bioactivity:
What analytical methods are recommended for characterizing this compound and resolving data contradictions?
- HPLC-UV/MS : Monitor purity (>95%) and detect impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .
- NMR : Confirm regiochemistry of pyrimidine substituents (e.g., ¹H NMR δ 2.5 ppm for methylsulfanyl; ¹³C NMR δ 160 ppm for carbamate carbonyl) .
- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation or stereochemistry .
Troubleshooting : Discrepancies in melting points or spectral data may arise from Boc deprotection under acidic conditions; verify storage stability (-20°C under argon) .
How can researchers design experiments to study its enzyme inhibition mechanisms?
- Kinetic Assays : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with varying substrate concentrations.
- Docking Studies : Model interactions using PyMol or AutoDock to predict binding to conserved residues (e.g., hinge region of kinases) .
- Mutagenesis : Validate target engagement by introducing point mutations (e.g., Ala scanning in catalytic sites) .
Advanced Tip : Compare IC₅₀ values with structurally related analogs to establish SAR trends .
What are common challenges in scaling up synthesis, and how can they be addressed?
- Low Yield in Boc Protection : Scale-up exacerbates exothermic reactions; use controlled addition of Boc anhydride and ice baths .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. methanethiol for methylsulfanyl group) and employ continuous flow reactors for reproducibility .
- Purification Bottlenecks : Replace column chromatography with recrystallization (tert-butyl methyl ether/hexane) for large batches .
How does the tert-butyl carbamate group influence stability and reactivity?
- Stability : The Boc group is stable under basic conditions but hydrolyzes in acidic media (e.g., TFA/DCM) to release the free amine .
- Reactivity : Protects the piperidine amine during synthesis, enabling selective functionalization of the pyrimidine ring .
Application : Post-synthesis deprotection allows conjugation with fluorescent tags or pharmacophores for biological studies .
What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential release of methanethiol (pungent odor, irritant) during synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solvents with vermiculite .
How can researchers validate its target specificity in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
